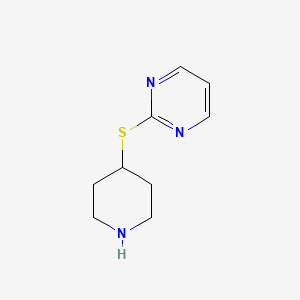

2-(4-piperidinylthio)Pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3S |

|---|---|

Molecular Weight |

195.29 g/mol |

IUPAC Name |

2-piperidin-4-ylsulfanylpyrimidine |

InChI |

InChI=1S/C9H13N3S/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 |

InChI Key |

MGLOWCUNKUKPTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SC2=NC=CC=N2 |

Origin of Product |

United States |

The Significance of Pyrimidine Heterocycles in Contemporary Chemical Biology and Drug Discovery

The pyrimidine (B1678525) ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically important molecules. researchgate.netmdpi.commdpi.com Its presence is integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the genetic blueprint of life in DNA and RNA. mdpi.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the field of medicinal chemistry.

Researchers have extensively explored pyrimidine derivatives, leading to the development of numerous therapeutic agents with a wide spectrum of pharmacological activities. mdpi.comnih.gov These include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov The versatility of the pyrimidine nucleus allows for structural modifications that can fine-tune its interaction with various biological targets, such as enzymes and receptors, thereby modulating its therapeutic effects. researchgate.net The ability of the nitrogen atoms within the pyrimidine ring to form hydrogen bonds is a key factor in its capacity to interact with biological macromolecules. nih.gov

An Overview of Thioether Linkages in Bioactive Molecules

The thioether linkage (R-S-R'), a functional group containing a sulfur atom connected to two organic groups, plays a crucial role in the structure and function of numerous bioactive molecules. While sometimes considered a simple linker, the thioether bond possesses specific physicochemical properties that can significantly influence a molecule's pharmacological profile.

The Role of the Piperidine Moiety in Modulating Biological Activity and Pharmacological Profiles

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals. researchgate.net Its widespread use stems from its ability to introduce conformational flexibility and basicity into a molecule, which can profoundly impact its biological activity and pharmacological properties. researchgate.net

The piperidine moiety can serve as a versatile scaffold for introducing various substituents, allowing for the fine-tuning of a compound's interaction with its biological target. The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, enabling the formation of ionic interactions with acidic residues in proteins. This can enhance binding affinity and selectivity. Moreover, the incorporation of a piperidine ring can improve a molecule's solubility and pharmacokinetic profile, contributing to better oral bioavailability and in vivo efficacy. The conformational flexibility of the piperidine ring also allows it to adopt an optimal geometry for binding to a target protein. researchgate.net

The Rationale for Focused Academic Investigation of 2 4 Piperidinylthio Pyrimidine and Analogues

The focused academic investigation of 2-(4-piperidinylthio)pyrimidine and its analogues is driven by the principles of molecular hybridization in drug design. This strategy involves the covalent linking of two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. researchgate.net In the case of this compound, the rationale for its synthesis and study is built upon the well-established biological significance of its constituent parts: the pyrimidine (B1678525) ring, the thioether linkage, and the piperidine (B6355638) moiety.

The pyrimidine core serves as a proven scaffold with a broad range of biological activities. mdpi.commdpi.com The piperidine moiety is known to enhance pharmacological profiles through improved solubility and by providing a key interaction point with biological targets. researchgate.net The thioether linkage acts as a flexible bridge connecting these two key pharmacophores, allowing for optimal spatial orientation for target engagement.

The specific attachment of the piperidine ring via a thioether at the 2-position of the pyrimidine is a deliberate design choice. Studies on related 2-thiopyrimidine derivatives have shown that this position is amenable to substitution to generate compounds with diverse biological activities, including antimicrobial and anticancer effects. Research on pyrimidine-piperazine hybrids has also demonstrated that the combination of these two rings can lead to enhanced biological activity.

Synthetic Routes to this compound and Its Derivatives

The synthesis of this compound and its analogs is a significant area of research in medicinal chemistry due to the presence of this scaffold in various biologically active compounds. The construction of this molecule involves the formation of a thioether bond between a pyrimidine ring and a piperidine moiety. This article explores established and modern synthetic strategies for assembling this key structural motif.

Structure Activity Relationship Sar and Rational Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-(4-piperidinylthio)pyrimidine derivatives is intricately linked to the nature and position of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings, as well as the character of the thioether bridge.

Impact of Modifications to the Piperidinyl Moiety

Modifications to the piperidinyl moiety of this compound analogs have a profound effect on their biological activity. While specific data for the title compound is limited, studies on related structures provide valuable insights. For instance, in a series of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, the nature of the substituent on the amino group, including piperidine, was shown to influence antimicrobial activity. researchgate.net

Research on other piperidine-containing compounds has demonstrated that N-substitution is a key strategy for modulating potency and selectivity. In the context of dipeptidyl peptidase-4 (DPP4) inhibitors, the choice of substituent on the piperidine ring was critical for achieving high potency and selectivity. nih.gov Similarly, the synthesis of novel piperidin-4-ol derivatives for pesticidal applications showed that modifications to the piperidine scaffold influenced their nematicidal and anti-feeding activities. nyxxb.cn These findings suggest that N-alkylation or N-acylation of the piperidinyl moiety in this compound could significantly alter its pharmacokinetic and pharmacodynamic properties.

Role of the Thioether Linkage and its Structural Variations

Studies on 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have demonstrated that the group attached to the thioether can confer specific biological activities, such as antibacterial properties. nih.gov The thioether can be oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives, which can lead to altered biological activity. For example, a series of ethyl-4-methyl-phenyl-2-(substituted thio)pyrimidine-5-carboxylates and their oxidized sulfinyl and sulfonyl analogs were synthesized and showed significant antibacterial and anticancer activity. researchgate.net This suggests that the oxidation state of the sulfur atom is a key determinant of the biological profile.

Furthermore, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have highlighted the importance of thioether-type molecules in designing new antibacterial agents. nih.gov The flexibility and potential for hydrogen bonding of the thioether linkage contribute to the binding affinity of the molecule to its target. Bioisosteric replacement of the thioether with other linkers, such as an amine or ether, would likely have a significant impact on the compound's activity and selectivity.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. By developing mathematical models, it is possible to predict the activity of novel compounds and guide the design of more potent and selective molecules.

QSAR studies on various pyrimidine derivatives have successfully identified key molecular descriptors that correlate with their biological activity. For instance, in the development of VEGFR-2 inhibitors, QSAR models using multiple linear regression (MLR) and artificial neural networks (ANN) were created for a series of furopyrimidine and thienopyrimidine derivatives. The ANN model, in particular, showed high predictive power with an R² value of 0.998, indicating a strong correlation between the selected descriptors and inhibitory activity. nih.gov

Similarly, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors employed MLR and ANN, achieving R² values of 0.89 and 0.95, respectively. tandfonline.com The descriptors identified in this study included the presence of aromatic rings (A_Ar), the number of double bonds (B_Dou), and descriptors related to the molecule's partial surface area (P. V_P and Q. V_N). tandfonline.com For pyrimidine derivatives targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a QSAR model was developed with the equation: Log pMIC = 10.441 - 16.769 (qC7) - 15.880 (qC9) + 5.809 (qC12) + 10.612 (qC13) + 114.506 (LUMO). researchgate.net This model highlights the importance of electronic properties, such as the charge on specific carbon atoms and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net

These examples demonstrate the feasibility of developing robust QSAR models for pyrimidine derivatives. For this compound analogs, a similar approach could be used to identify the key structural features that govern their activity, thereby accelerating the discovery of new drug candidates.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of this compound derivatives with enhanced target selectivity and potency relies on a deep understanding of their SAR and the structural features of their biological target. Key design principles include modifying the substitution pattern on the pyrimidine ring, optimizing the piperidinyl moiety, and exploring variations of the thioether linkage.

For instance, the introduction of specific substituents at the C4 and C5 positions of the pyrimidine ring can be used to exploit specific binding pockets in the target protein, thereby increasing both potency and selectivity. The synthesis of 2,4,5-substituted pyrimidines has shown that this approach can lead to compounds with potent anticancer activity. nih.gov

Modification of the piperidinyl moiety, particularly through N-substitution, offers another avenue for optimization. By introducing functional groups that can form additional interactions with the target, it is possible to enhance binding affinity. This strategy has been successfully employed in the design of selective inhibitors for other targets. nih.gov

Furthermore, the thioether linkage can be modified to fine-tune the compound's physicochemical properties and its orientation in the binding site. The synthesis of sulfoxide (B87167) and sulfone analogs of related pyrimidine thioethers has demonstrated that this can lead to compounds with improved activity. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide these design efforts by providing insights into the binding mode of the compounds and predicting the impact of structural modifications. The use of in-silico ligand-based drug design (LBDD) has proven effective in the development of novel inhibitors for various targets. nih.gov

By combining these design principles with robust biological evaluation, it is possible to develop novel this compound derivatives with superior therapeutic profiles.

Biological Activities and Preclinical Investigations Excluding Clinical Human Trial Data

Anti-Infective Research

The global challenge of infectious diseases has spurred the search for novel antimicrobial agents. The pyrimidine (B1678525) scaffold, a key component of nucleic acids, has proven to be a valuable framework for the development of new anti-infective drugs.

Antibacterial Activity and Mechanisms

Derivatives of 2-(4-piperidinylthio)pyrimidine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A study focusing on a thiophenyl-pyrimidine derivative highlighted its efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The antibacterial potency of this compound was found to be superior to that of vancomycin (B549263) and methicillin (B1676495) in tested strains. rsc.org The mechanism of action is believed to be the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division, ultimately leading to a bactericidal effect. rsc.org

Furthermore, research into thieno[2,3-d]pyrimidinedione derivatives has revealed potent activity against a range of multi-drug resistant Gram-positive organisms. nih.gov Specifically, certain compounds in this class showed significant efficacy against MRSA, vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA, VRSA), and VRE. nih.gov The structural flexibility of these compounds appears to be a critical factor for their biological activity. nih.gov While the precise mechanism of these thieno[2,3-d]pyrimidinedione derivatives is still under investigation, potential targets include folate-utilizing enzymes. nih.gov

Table 1: Antibacterial Activity of a Thiophenyl-Pyrimidine Derivative

| Bacterial Strain | Compound Activity | Comparator Activity |

|---|---|---|

| MRSA | Higher potency | Lower potency than compound |

| VREs | Higher potency | Lower potency than compound |

Data derived from a study on a new thiophenyl-pyrimidine derivative. rsc.org

Antifungal Efficacy

The antifungal potential of pyrimidine analogs has also been an area of active investigation. A comparative study of the pyrimidine analogs flucytosine and carmofur (B1668449) was conducted against human-pathogenic dematiaceous fungi, which are responsible for chromoblastomycosis and pheohyphomycosis. nih.gov Carmofur demonstrated synergistic interactions with established antifungal agents like itraconazole (B105839) and amphotericin B against several fungal strains, including Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, and Fonsecaea nubica. nih.gov This suggests a potential role for pyrimidine derivatives in combination therapies to combat these challenging fungal infections. nih.gov

Table 2: Synergistic Antifungal Activity of Carmofur

| Fungal Species | Combination Therapy | Observed Effect |

|---|---|---|

| Exophiala heteromorpha | Carmofur + Itraconazole/Amphotericin B | Synergism |

| Fonsecaea pedrosoi | Carmofur + Itraconazole/Amphotericin B | Synergism |

| Fonsecaea monophora | Carmofur + Itraconazole/Amphotericin B | Synergism |

| Fonsecaea nubica | Carmofur + Itraconazole/Amphotericin B | Synergism |

| Phialophora verrucosa | Carmofur + Itraconazole | Synergism |

Data from a comparative study of pyrimidine analogs. nih.gov

Antiviral Properties and Inhibition of Viral Replication

The pyrimidine core is a key structural motif in several antiviral drugs. Research has shown that certain pyrimidine inhibitors can act synergistically with nucleoside analogues to block the replication of SARS-CoV-2. nih.gov The proposed mechanism involves the inhibition of pyrimidine biosynthesis, which in turn enhances the antiviral activity of nucleoside analogues. nih.gov

In the context of human immunodeficiency virus type 1 (HIV-1), 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function. nih.gov Structural modifications of these pyrimidines have led to the discovery of inhibitors with high potency against wild-type HIV-1 and improved resistance profiles compared to some approved NNRTI drugs. nih.gov

Neurological and Analgesic Research Investigations

Beyond their anti-infective properties, pyrimidine derivatives have been explored for their potential to modulate neurological pathways and offer neuroprotection.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Agonism and Related Effects

A series of novel piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives have been synthesized and evaluated for their affinity and activity at serotonin receptors. nih.gov One particular derivative, a 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine, demonstrated a sub-nanomolar affinity for the 5-HT1A receptor with high selectivity over dopamine (B1211576) D2 and alpha1-adrenergic receptors. nih.gov This high affinity and selectivity underscore the potential of this class of compounds for targeting serotonergic pathways.

Neuroprotective and Anti-Ischemic Potential

The aforementioned 5-HT1A receptor agonist also exhibited significant neuroprotective activity in a transient middle cerebral artery occlusion model, which simulates ischemic stroke. nih.gov This suggests that the neuroprotective effects may be linked to its potent 5-HT1A receptor agonism. nih.gov

In a separate line of research, novel triazole-pyrimidine hybrids have been synthesized and evaluated as potential neuroprotective and anti-neuroinflammatory agents. nih.gov These compounds were studied for their effects on human microglia and neuronal cell models. nih.gov The findings suggest that these hybrids may exert their neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. nih.gov

Table 3: Investigated Neurological Activities of Pyrimidine Derivatives

| Compound Class | Investigated Activity | Key Finding |

|---|---|---|

| Piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives | 5-HT1A Receptor Agonism & Neuroprotection | High affinity and selectivity for 5-HT1A receptor; remarkable neuroprotective activity in an anti-ischemic model. nih.gov |

| Triazole-pyrimidine hybrids | Neuroprotection & Anti-neuroinflammation | Potential inhibition of ER stress, apoptosis, and NF-kB inflammatory pathway. nih.gov |

Non-opioid Analgesic Activities

Preclinical studies on various pyrimidine derivatives have indicated their potential as analgesic agents. nih.govijpcbs.com For instance, research on 2,4,6-trisubstituted pyrimidines and 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines has demonstrated notable analgesic effects in animal models. nih.govijpcbs.com However, specific preclinical data detailing the non-opioid analgesic activities of this compound are not extensively documented in the currently available scientific literature. While the broader class of pyrimidine compounds shows promise, dedicated studies on this compound are required to ascertain its specific analgesic profile.

Anti-Inflammatory and Immunomodulatory Studies

The anti-inflammatory and immunomodulatory potential of pyrimidine derivatives is a subject of considerable scientific inquiry.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition and Selectivity

A number of pyrimidine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.govmdpi.com Studies on certain pyrimidine compounds have shown high selectivity towards COX-2 over its isoform, COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov While these findings are significant for the pyrimidine class of compounds, specific IC50 values and selectivity ratios for this compound against COX-1 and COX-2 are not detailed in the accessible research.

Antioxidant Properties and Reduction of Reactive Oxygen Species (ROS)

Several investigations have highlighted the antioxidant properties of pyrimidine derivatives, demonstrating their capacity to scavenge free radicals and reduce levels of reactive oxygen species (ROS). nih.govnih.gov The ability to mitigate oxidative stress is a key component of anti-inflammatory action. Research on piperidine (B6355638) pyrimidine amides, for example, has explored their antioxidant potential. nih.gov However, specific studies quantifying the antioxidant efficacy and ROS reduction capabilities of this compound are not prominently featured in the current body of scientific literature.

Enzyme Inhibition in Metabolic and Signaling Pathways

The inhibitory action of pyrimidine derivatives extends to various enzymes involved in critical metabolic and cellular signaling pathways.

Tyrosine Kinase Inhibition (e.g., EGFR-L858R/T790M)

The pyrimidine scaffold is a core component of several potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including those with mutations like L858R/T790M that confer resistance to standard therapies in non-small cell lung cancer. nih.govnih.gov For example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed and evaluated as covalent EGFR inhibitors. nih.gov One such compound, 9i, demonstrated potent suppression of EGFRT790M/L858R kinase with an IC50 value of 4.902 nM. nih.gov While these results underscore the potential of the pyrimidine core in targeting EGFR, specific inhibitory data for this compound against the EGFR-L858R/T790M mutant is not available in the reviewed literature.

α-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Various pyrimidine-fused heterocyclic derivatives have been synthesized and shown to be modest and selective inhibitors of α-glucosidase. nih.govnih.gov These studies have indicated the importance of the pyrimidine core and its substituents in the enzyme inhibitory action. nih.gov Despite the recognized potential of this class of compounds, specific IC50 values for the α-glucosidase inhibitory activity of this compound are not provided in the currently accessible scientific research.

Dihydrofolate Reductase (DHFR) Inhibition

The compound this compound is related to broader families of pyrimidine derivatives that have been investigated for their inhibitory activity against dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies.

Research into 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues has shown that modifications to the pyrimidine core can lead to potent DHFR inhibitors. nih.gov For instance, the synthesis of S9-bridged compounds was achieved by the aryl displacement of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine with thiol nucleophiles. nih.gov This highlights the chemical feasibility of introducing thio-ether linkages, similar to that in this compound, into established DHFR inhibitor scaffolds.

Further studies on 2,4-diaminopyrido[3,2-d]pyrimidine inhibitors have explored the impact of different substituents on their potency and selectivity against DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii, which are responsible for opportunistic infections in immunocompromised individuals. nih.govnih.gov For example, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine was identified as a potent and selective inhibitor of T. gondii DHFR. nih.gov N9-methylation of certain analogues was found to increase potency by as much as 17,000-fold. nih.gov

While direct studies on this compound as a DHFR inhibitor are not extensively documented in the provided results, the established importance of the pyrimidine core and the exploration of various thio-ether linkages in related compounds suggest a potential area for future investigation.

Cathepsin Inhibition (e.g., Cathepsin K/S)

Derivatives of pyrimidine have been a significant focus in the development of inhibitors for cathepsins, a class of proteases involved in various physiological and pathological processes.

Cathepsin K Inhibition:

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and plays a critical role in bone resorption. nih.govnih.gov This makes it a key target for therapies aimed at treating conditions like osteoporosis and osteoarthritis. nih.govnih.gov A series of 2-cyano-pyrimidines has been identified as potent inhibitors of Cathepsin K. One such compound, which includes a piperidinyl group, demonstrated not only high potency against Cathepsin K (IC₅₀ = 4 nM) but also improved solubility. nih.gov This highlights the potential of incorporating a piperidine-like moiety, as seen in this compound, to enhance the properties of cathepsin K inhibitors.

Cathepsin S Inhibition:

Cathepsin S is another cysteine protease that has been a target for inhibitor development. Research has explored 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as a scaffold for cathepsin S inhibitors. nih.gov Molecular modeling studies have been instrumental in understanding the binding interactions within the active site of cathepsin S. nih.govnih.gov These studies have revealed the critical importance of the N3 nitrogen of the pyrimidine-2-carbonitrile for its inhibitory activity against cathepsin cysteine proteases. nih.gov

While the specific compound this compound was not directly evaluated in the provided studies, the extensive research on related pyrimidine structures as cathepsin inhibitors suggests that this compound belongs to a class with recognized potential for such activity.

Investigational Research in Oncology (Cellular and Enzymatic Levels)

The pyrimidine scaffold is a well-established pharmacophore in oncology, forming the basis for numerous anticancer drugs. chemicalbook.com Research into novel pyrimidine derivatives continues to be an active area of investigation at the cellular and enzymatic levels.

In vitro Antitumor Activity in Cancer Cell Lines

Numerous studies have demonstrated the in vitro antitumor activity of various pyrimidine derivatives across a range of cancer cell lines.

For instance, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their growth inhibitory activities against 60 human tumor cell lines. nih.gov Several of these compounds showed significant activity, particularly against renal cancer cell lines. nih.gov

In another study, newly synthesized 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were evaluated for their antitumor activities against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. rsc.org Several of these compounds exhibited superior anticancer activities against both cell lines. rsc.org The results indicated that certain pyrimidine derivatives possess strong inhibitory activity in vitro. researchgate.net

Furthermore, pyrimidine-2,4-dione derivatives have been synthesized and shown to induce cytotoxicity in hepatocellular carcinoma cells. nih.gov The antiproliferative activity of some novel 2,4-disubstituted pyrimidines was evaluated using the MTT assay, with one compound showing moderate to high activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 cell lines. chemicalbook.com

The table below summarizes the in vitro antitumor activity of selected pyrimidine derivatives from various studies.

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

| 4-aminopyrazolo[3,4-d]pyrimidines | 60 human tumor cell lines (including renal cancer) | Several compounds showed good inhibitory activity, particularly against renal cancer cell lines. | nih.gov |

| 4-thiophenyl-pyrimidines | HepG-2 (liver), MCF-7 (breast) | Exhibited superior anticancer activities against both cell lines. | rsc.org |

| Pyrimidine-2,4-diones | Hepatocellular carcinoma cells | Induced cytotoxicity. | nih.gov |

| 2,4-disubstituted pyrimidines | A549 (lung), HCT-116 (colon), MCF-7 (breast) | Moderate to high activity observed for a lead compound. | chemicalbook.com |

Target Identification within Cancer Pathways

A significant aspect of oncological research involving pyrimidine derivatives is the identification of their molecular targets within cancer signaling pathways.

One key target for pyrimidine-based inhibitors is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a transcription factor that is often persistently activated in various cancers, including hepatocellular carcinoma, promoting uncontrolled cell proliferation. nih.gov Pyrimidine-2,4-dione derivatives have been shown to target this pathway. nih.gov

Another critical area of focus is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org These receptors are crucial for tumor growth, proliferation, and angiogenesis. Novel 4-thiophenyl-pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors, with some compounds showing promising inhibitory potential. rsc.org

The pyrimidine metabolism pathway itself is also a target for cancer therapy. nih.gov Cancer cells often exhibit metabolic reprogramming and an increased demand for pyrimidines to support rapid proliferation. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a promising target. nih.gov

The table below outlines some of the identified molecular targets for pyrimidine derivatives in cancer pathways.

| Target | Compound Class | Significance in Cancer | Reference |

| STAT3 Signaling Pathway | Pyrimidine-2,4-diones | Promotes uncontrolled cell proliferation in various cancers. | nih.gov |

| EGFR and VEGFR-2 | 4-thiophenyl-pyrimidines | Crucial for tumor growth, proliferation, and angiogenesis. | rsc.org |

| Dihydroorotate Dehydrogenase (DHODH) | General pyrimidine inhibitors | Key enzyme in pyrimidine biosynthesis, essential for rapidly proliferating cancer cells. | nih.gov |

Computational Chemistry and Molecular Modeling in 2 4 Piperidinylthio Pyrimidine Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Generating a scientifically sound article on these specific computational aspects requires published research data, such as binding affinity values, interaction profiles with specific biological targets, electronic properties, and QSAR models. Without such dedicated studies on 2-(4-piperidinylthio)Pyrimidine, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

While general methodologies for molecular docking, quantum chemical calculations, and QSAR are well-established and have been applied to a wide range of pyrimidine (B1678525) derivatives, the absence of specific application of these methods to this compound in the available literature makes it impossible to fulfill the request as outlined. Further research on this specific compound is needed before a comprehensive computational analysis can be compiled.

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for pyrimidine-based compounds. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity researchgate.net. These models are instrumental in forecasting the efficacy of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and further testing.

The development of a robust QSAR model typically involves the following steps:

Data Set Curation: A series of pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This data set is then divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are employed to create a model that links the descriptors to the biological activity nih.gov.

Model Validation: The predictive capability of the model is rigorously assessed using the test set and various statistical metrics.

For instance, in a study on piperidinopyrimidine analogs, QSAR modeling was used to predict their inhibitory activity against a specific enzyme target researchgate.net. The resulting models can guide the structural modifications of the this compound scaffold to enhance its biological efficacy. The performance of such predictive models is often evaluated using several statistical parameters, as illustrated in the table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the standard deviation of the residuals (prediction errors). | As low as possible |

These predictive models not only help in understanding the structural requirements for a desired biological activity but also serve as a virtual screening tool to identify novel derivatives of this compound with potentially improved therapeutic profiles.

Descriptor Analysis for Pyrimidine-Based Scaffolds

Descriptor analysis is a critical component of QSAR and other molecular modeling studies, as it identifies the key molecular properties that govern the biological activity of a compound series. For pyrimidine-based scaffolds, including this compound, a variety of descriptors are typically considered, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with the biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area can influence how well the compound fits into the binding site of a target protein.

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol and water, is a common descriptor for hydrophobicity. This property is vital for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for hydrophobic interactions with the target.

In studies of pyrimidine derivatives, specific descriptors have been found to be significant in predicting their biological activities. For example, a QSAR study on a series of 2-pyridyl pyrimidine derivatives identified atomic van der Waals volumes and atomic Sanderson electronegativities as important descriptors influencing their potency researchgate.net. Another study on furopyrimidine and thienopyrimidine derivatives highlighted the importance of five specific descriptors in their model for anticancer activity nih.gov.

The table below provides examples of descriptor classes and specific descriptors that are frequently employed in the analysis of pyrimidine-based compounds.

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Charge distribution, reactivity, ability to form electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, shape, and polarizability of the molecule. |

| Hydrophobic | LogP, Topological Polar Surface Area (TPSA) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

By analyzing the contribution of these descriptors, researchers can gain a deeper understanding of the SAR of the this compound scaffold. This knowledge is invaluable for the rational design of new derivatives with optimized biological activity, selectivity, and pharmacokinetic properties.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Advanced 2-(4-piperidinylthio)Pyrimidine Analogues with Optimized Profiles

The development of next-generation this compound analogues is centered on refining their pharmacological profiles to enhance efficacy, selectivity, and pharmacokinetic properties. Current research endeavors are focused on strategic structural modifications to achieve these optimized profiles.

A key strategy involves the exploration of diverse substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings. For instance, the synthesis of 2,4-disubstituted pyrimidines allows for the introduction of various functional groups that can modulate the compound's interaction with biological targets. acs.org Synthetic methodologies such as nucleophilic aromatic substitution and condensation reactions are commonly employed to generate libraries of analogues with varied steric and electronic properties. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these advanced analogues. By systematically altering different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. For example, SAR studies on related pyrimidine derivatives have shown that modifications at the C-2 and C-4 positions of the pyrimidine ring can significantly impact their inhibitory potency and selectivity against various enzymes. acs.org

The general synthetic approach to create a diverse library of this compound analogues often begins with a suitable pyrimidine precursor, which is then coupled with 4-mercaptopiperidine or its derivatives. Further modifications can be introduced to either the pyrimidine or piperidine moiety to explore the chemical space and optimize the compound's properties.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have focused on a specific biological target, the versatile structure of the this compound scaffold opens up possibilities for its application in a wide range of therapeutic areas. The exploration of novel biological targets is a key avenue for future research.

The pyrimidine core is a well-established pharmacophore in a multitude of therapeutic agents, suggesting that this compound derivatives could have a broad spectrum of biological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, numerous pyrimidine derivatives have been investigated as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are implicated in cancer. researchgate.net This suggests that analogues of this compound could be designed and screened for similar activities.

Furthermore, the piperidine moiety is a common feature in many centrally active drugs, indicating that this compound derivatives may have potential in treating neurological and psychiatric disorders. Research into pyrimidine-based compounds for neurodegenerative diseases like Alzheimer's disease is an active area, with targets including cholinesterases. acs.org

The mechanism of action of these novel analogues would need to be elucidated through rigorous biological testing. This would involve screening against a panel of biological targets, followed by more detailed mechanistic studies for the most promising hits.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold significant promise for the development of this compound analogues. Computational approaches can accelerate the design-synthesize-test cycle and help in identifying promising drug candidates more efficiently.

In silico screening allows for the rapid virtual evaluation of large libraries of this compound derivatives against specific biological targets. Molecular docking simulations can predict the binding affinity and mode of interaction of these compounds with a target protein, helping to prioritize which analogues to synthesize and test in the laboratory. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel, unsynthesized analogues. rsc.org This allows researchers to focus their synthetic efforts on compounds that are most likely to be active.

AI and ML algorithms can be trained on existing data from pyrimidine derivatives to learn the complex relationships between chemical structure and biological activity. These models can then be used to design novel this compound analogues with desired properties, such as high potency and low toxicity. This data-driven approach can significantly reduce the time and cost associated with drug discovery.

Development of this compound Derivatives in Non-Medicinal Applications (e.g., Agrochemicals, Materials Science)

Beyond their therapeutic potential, pyrimidine derivatives are also finding applications in non-medicinal fields such as agrochemicals and materials science. This opens up new avenues for the development and utilization of this compound derivatives.

In the agrochemical sector, pyrimidine-based compounds have been developed as herbicides, fungicides, and insecticides. acs.orgnih.gov The structural features of this compound could be adapted to design new crop protection agents. For instance, by modifying the substituents on the pyrimidine and piperidine rings, it may be possible to develop compounds with selective activity against specific pests or weeds.

In materials science , heterocyclic compounds like pyrimidines are being explored for their unique electronic and optical properties. nih.gov These properties make them potentially useful in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The this compound scaffold could serve as a building block for the synthesis of novel materials with tailored properties. For example, the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thioether linkage could provide sites for coordination with metal ions, leading to the formation of new coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.

The exploration of these non-medicinal applications requires a multidisciplinary approach, combining expertise in synthetic chemistry, agricultural science, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-piperidinylthio)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves substitution reactions where nucleophiles (e.g., amines or thiols) replace functional groups on the pyrimidine core. For example, potassium permanganate (oxidation) or sodium borohydride (reduction) can modify reactive sites . Cross-coupling reactions, such as Suzuki-Miyaura coupling, are also effective for introducing aryl/heteroaryl groups to the pyrimidine ring, requiring palladium catalysts and optimized solvent systems (e.g., DMF/water mixtures at 80–100°C) . Key factors affecting yield include:

- Temperature : Higher temperatures (80–120°C) improve reaction rates but may reduce selectivity.

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ balances cost and efficiency .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures purity >95% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns and piperidine-thioether connectivity. For example, the piperidine proton signals appear as multiplet peaks at δ 2.5–3.5 ppm .

- X-ray crystallography : Resolves dihedral angles between the pyrimidine and piperidine rings (e.g., 35.4°–62.3°), critical for understanding conformational flexibility .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.09) .

Q. What are the recommended in vitro assays for evaluating the antimicrobial potential of this compound derivatives?

- Methodology :

- Bacterial/fungal strains : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) for broad-spectrum screening. MIC (minimum inhibitory concentration) assays in Mueller-Hinton broth at 37°C for 24 hours are standard .

- Anticancer assays : MTT assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values compared to reference compounds (e.g., doxorubicin IC₅₀ = 0.09 μM vs. 10.17 μM for the parent compound) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity in anticancer assays?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhance cytotoxicity by increasing electrophilicity and target binding. For example, 4-chloro derivatives show 3–5× lower IC₅₀ than unsubstituted analogs .

- Piperidine-thioether linkage : Improves solubility and membrane permeability, critical for blood-brain barrier penetration in neurological targets .

- Comparative data :

| Compound | Target (Cell Line) | IC₅₀ (μM) |

|---|---|---|

| Pyrimidine Derivative A | MCF-7 | 0.09 |

| This compound | MCF-7 | 10.17 |

Q. When encountering discrepancies in biological activity data between similar derivatives, what analytical approaches should researchers employ?

- Methodology :

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity required for reliable data .

- Crystallographic validation : Compare X-ray structures to identify conformational differences (e.g., torsional angles affecting binding pocket interactions) .

- Solubility testing : Adjust DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .

Q. How can researchers leverage crystallographic data to predict binding interactions with biological targets?

- Methodology :

- CH/π interactions : Observed in crystal structures (e.g., 2.576 Å H⋯N distances) stabilize ligand-receptor complexes .

- Hydrogen bonding : Pyrimidine nitrogen atoms form H-bonds with active-site residues (e.g., ATP-binding pockets in kinases). MD simulations (AMBER force field) model these interactions .

- Pharmacophore modeling : Use PyMOL or Schrödinger Suite to align crystallographic data with target proteins (e.g., EGFR tyrosine kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.